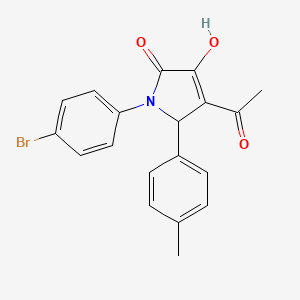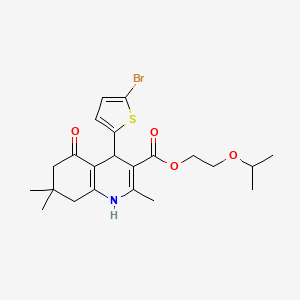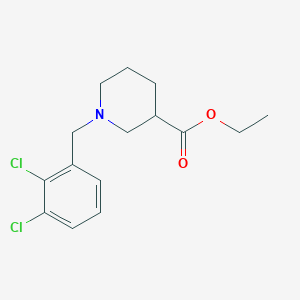![molecular formula C27H24N2 B4920161 3-[1-(1-pyrenylmethyl)-2-piperidinyl]pyridine](/img/structure/B4920161.png)
3-[1-(1-pyrenylmethyl)-2-piperidinyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-(1-pyrenylmethyl)-2-piperidinyl]pyridine, also known as PMP, is a chemical compound that has gained significant interest in scientific research due to its unique properties. PMP has been synthesized using various methods and has been extensively studied for its potential applications in biological and medical fields.
Scientific Research Applications
3-[1-(1-pyrenylmethyl)-2-piperidinyl]pyridine has been extensively studied for its potential applications in biological and medical fields. One of the most significant applications of this compound is its use as a fluorescent probe for the detection of various biological molecules. This compound has been shown to selectively bind to DNA and RNA, making it a valuable tool for the detection and imaging of nucleic acids. This compound has also been used as a probe for the detection of metal ions and proteins.
Mechanism of Action
The mechanism of action of 3-[1-(1-pyrenylmethyl)-2-piperidinyl]pyridine is not fully understood. However, studies have shown that this compound binds to DNA and RNA through intercalation, which is a process in which the molecule inserts itself between the base pairs of the nucleic acid. This binding causes a change in the fluorescence properties of this compound, allowing for the detection and imaging of the nucleic acid.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and does not appear to have any significant physiological effects. However, studies have shown that this compound can affect the activity of certain enzymes, such as topoisomerases, which are involved in DNA replication and transcription.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-[1-(1-pyrenylmethyl)-2-piperidinyl]pyridine is its high selectivity for nucleic acids, making it a valuable tool for the detection and imaging of DNA and RNA. This compound also has a high quantum yield, which allows for sensitive detection of biological molecules. However, this compound has some limitations, including its sensitivity to environmental factors such as pH and temperature, which can affect its fluorescence properties.
Future Directions
There are many potential future directions for the use of 3-[1-(1-pyrenylmethyl)-2-piperidinyl]pyridine in scientific research. One area of interest is the development of this compound-based biosensors for the detection of disease biomarkers. Another area of research is the use of this compound as a tool for the study of DNA and RNA structure and function. Additionally, the development of new synthesis methods for this compound could lead to improved purity and yield, making it more readily available for scientific research.
Conclusion:
In conclusion, this compound is a valuable tool for scientific research due to its unique properties and potential applications in biological and medical fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research on this compound could lead to new discoveries and advancements in various fields of science.
Synthesis Methods
The synthesis of 3-[1-(1-pyrenylmethyl)-2-piperidinyl]pyridine can be achieved through various methods. One of the most commonly used methods involves the reaction of 1-pyrenylmethyl chloride with 2-piperidinylpyridine in the presence of a base. This method yields this compound with high purity and yield. Other methods include the use of palladium-catalyzed cross-coupling reactions and Suzuki-Miyaura coupling reactions.
Properties
IUPAC Name |
3-[1-(pyren-1-ylmethyl)piperidin-2-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2/c1-2-16-29(25(8-1)22-7-4-15-28-17-22)18-23-12-11-21-10-9-19-5-3-6-20-13-14-24(23)27(21)26(19)20/h3-7,9-15,17,25H,1-2,8,16,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHIFEWYCVPWPSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=CN=CC=C2)CC3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 4-chloro-3-{[(3,5-dimethyl-1-adamantyl)carbonyl]amino}benzoate](/img/structure/B4920080.png)
![N-[2-(diethylamino)ethyl]-N-ethyl-2-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B4920084.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[3-(2-furylmethyl)-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B4920088.png)

![5-[6-(cyclohexylamino)-3-pyridazinyl]-2-methylbenzenesulfonamide](/img/structure/B4920124.png)
![2-bromo-N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4920129.png)
![N-(2-chlorophenyl)-2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4920136.png)
![9-hydroxy-5,5-dimethyl-8,11,15-trioxatetracyclo[7.4.1.1~10,13~.0~2,7~]pentadec-2(7)-en-3-one](/img/structure/B4920140.png)


![7-[2-hydroxy-3-(2,4,6-tribromophenoxy)propyl]-3-methyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4920167.png)

![N-cyclohexyl-4-iodo-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4920185.png)
![1-{[5-(hydroxymethyl)-2-furyl]methyl}-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B4920186.png)
